2-(Furan-2-yl)-5-(piperidin-3-yl)-1,3,4-oxadiazole
CAS No.: 1105189-75-0
Cat. No.: VC2651299
Molecular Formula: C11H13N3O2
Molecular Weight: 219.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1105189-75-0 |
|---|---|
| Molecular Formula | C11H13N3O2 |
| Molecular Weight | 219.24 g/mol |
| IUPAC Name | 2-(furan-2-yl)-5-piperidin-3-yl-1,3,4-oxadiazole |
| Standard InChI | InChI=1S/C11H13N3O2/c1-3-8(7-12-5-1)10-13-14-11(16-10)9-4-2-6-15-9/h2,4,6,8,12H,1,3,5,7H2 |
| Standard InChI Key | GIZPCJKEFBDREI-UHFFFAOYSA-N |
| SMILES | C1CC(CNC1)C2=NN=C(O2)C3=CC=CO3 |
| Canonical SMILES | C1CC(CNC1)C2=NN=C(O2)C3=CC=CO3 |
Introduction
Structural Features and Chemical Properties
2-(Furan-2-yl)-5-(piperidin-3-yl)-1,3,4-oxadiazole belongs to the 1,3,4-oxadiazole family, featuring a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom. This compound specifically incorporates a furan-2-yl group at the 2-position and a piperidin-3-yl substituent at the 5-position of the oxadiazole ring.
Chemical Composition and Physical Properties
The structural components of 2-(Furan-2-yl)-5-(piperidin-3-yl)-1,3,4-oxadiazole include:
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A central 1,3,4-oxadiazole ring
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A furan-2-yl moiety at position 2
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A piperidin-3-yl group at position 5
Based on analysis of similar compounds, we can estimate the following physicochemical properties:
| Property | Value | Basis of Estimation |
|---|---|---|
| Molecular Formula | C₁₂H₁₃N₃O₂ | Structural analysis |
| Molecular Weight | 231.25 g/mol | Calculation from formula |
| Appearance | Crystalline solid | Similar to related compounds |
| LogP | ~2.1-2.5 | Comparable to related structures |
| Solubility | Moderate in organic solvents | Based on structure characteristics |
| Melting Point | 125-140°C (estimated) | Comparison with similar derivatives |
Structural Significance
The 1,3,4-oxadiazole core is pharmacologically significant due to its ability to interact with various biological targets. This heterocyclic system participates in hydrogen bonding, π-π stacking, and dipole interactions with receptor sites . The furan ring contributes to enhanced antimicrobial properties, while the piperidine component may provide additional binding sites and improve pharmacokinetic profiles .
Synthesis Methodologies
Several approaches can be employed for the synthesis of 2-(Furan-2-yl)-5-(piperidin-3-yl)-1,3,4-oxadiazole, drawing from established procedures for similar 1,3,4-oxadiazole derivatives.
From N-Acylhydrazones
A third potential route involves:
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Condensation of piperidin-3-carbohydrazide with furan-2-carbaldehyde to form the corresponding N-acylhydrazone
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Oxidative cyclization using reagents such as iodine/potassium carbonate or acetic anhydride
This method has been successfully applied to the synthesis of similar 1,3,4-oxadiazole derivatives containing furan moieties .
Biological Activities and Applications
The biological profile of 2-(Furan-2-yl)-5-(piperidin-3-yl)-1,3,4-oxadiazole can be inferred from studies on similar 1,3,4-oxadiazole derivatives, particularly those containing furan substituents.
Antimicrobial Properties
Furan-containing 1,3,4-oxadiazoles have demonstrated significant antimicrobial activities against various pathogenic organisms. Compounds structurally similar to 2-(Furan-2-yl)-5-(piperidin-3-yl)-1,3,4-oxadiazole have shown remarkable activities against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .
The mechanism of antimicrobial action likely involves:
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Disruption of microbial cell membranes
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Interference with essential enzymes in bacterial metabolism
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Inhibition of nucleic acid synthesis
Furan-derivatives of oxadiazoles specifically have shown enhanced antibacterial potential compared to other substituents .
Anticancer Activities
1,3,4-oxadiazole derivatives have attracted significant attention for their anticancer properties. These compounds act through multiple mechanisms:
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Induction of apoptosis in cancer cells
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Inhibition of topoisomerase II
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Disruption of microtubule assembly
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Targeting of specific kinases involved in cancer progression
Several structurally related compounds containing the 1,3,4-oxadiazole-furan scaffold have shown promising anticancer activities against various cancer cell lines . The piperidinyl substituent may further enhance these activities through improved pharmacokinetic properties and target binding.
Structure-Activity Relationships
Understanding the structure-activity relationships (SAR) of 2-(Furan-2-yl)-5-(piperidin-3-yl)-1,3,4-oxadiazole provides insights into its potential biological activities and opportunities for structural modification.
Key Structural Elements and Their Contributions
Comparison with Related Compounds
The table below compares 2-(Furan-2-yl)-5-(piperidin-3-yl)-1,3,4-oxadiazole with structurally related compounds:
Pharmacokinetic Profile
Understanding the pharmacokinetic properties of 2-(Furan-2-yl)-5-(piperidin-3-yl)-1,3,4-oxadiazole is crucial for evaluating its potential as a therapeutic agent.
Absorption, Distribution, Metabolism, and Excretion (ADME)
Based on structural features and comparison with related compounds, the following pharmacokinetic properties can be predicted:
| Parameter | Prediction | Basis |
|---|---|---|
| Absorption | Moderate oral bioavailability | LogP value in the optimal range for absorption |
| Distribution | Moderate tissue distribution | Balanced hydrophilic-lipophilic characteristics |
| Metabolism | Primarily hepatic metabolism | Susceptible to oxidation at furan ring; piperidinyl may undergo N-dealkylation |
| Excretion | Primarily renal | Based on molecular weight and polarity |
Drug-Likeness Assessment
Analyzing the structure of 2-(Furan-2-yl)-5-(piperidin-3-yl)-1,3,4-oxadiazole against Lipinski's Rule of Five:
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Molecular weight: 231.25 g/mol (<500)
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LogP: ~2.1-2.5 (<5)
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Hydrogen bond donors: ~1 (<5)
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Hydrogen bond acceptors: ~5 (<10)
These parameters suggest that the compound possesses favorable drug-like properties, indicating good potential for oral bioavailability.
Recent Research Findings
Recent investigations into similar 1,3,4-oxadiazole derivatives have revealed several important findings that may be applicable to 2-(Furan-2-yl)-5-(piperidin-3-yl)-1,3,4-oxadiazole.
Antimicrobial Studies
Research has demonstrated that furan-derivatives of oxadiazoles show remarkable antibacterial activities. Compounds structurally similar to 2-(Furan-2-yl)-5-(piperidin-3-yl)-1,3,4-oxadiazole, particularly those containing the furan-2-yl moiety at position 2 of the oxadiazole ring, have exhibited significant activity against both Gram-positive and Gram-negative bacteria .
For instance, compounds designated as F3 and F4 in one study, which contained a furan-2-yl group at position 5 of the oxadiazole ring, showed notable antibacterial activities against Staphylococcus aureus and Escherichia coli . These findings suggest that 2-(Furan-2-yl)-5-(piperidin-3-yl)-1,3,4-oxadiazole may possess similar antimicrobial potential.
Anticancer Investigations
Recent studies have highlighted the potential of 1,3,4-oxadiazole derivatives as anticancer agents. Several compounds containing this heterocyclic system have demonstrated promising activities against various cancer cell lines . The mechanisms involved include induction of apoptosis, inhibition of topoisomerase IIα, and disruption of microtubule assembly.
Research has shown that compounds combining the 1,3,4-oxadiazole scaffold with various heterocyclic systems display enhanced anticancer activities. For example, imidazopyridinyl-1,3,4-oxadiazole conjugates have been identified as apoptosis inducers and topoisomerase IIα inhibitors .
Structure Optimization Studies
Recent investigations have focused on optimizing the structure of 1,3,4-oxadiazole derivatives to enhance their biological activities. These studies have revealed that:
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The presence of electronegative groups such as chlorine or nitro groups on aromatic rings can enhance antimicrobial effects
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Incorporation of a furan ring significantly improves antimicrobial activities
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The position and nature of substituents on the oxadiazole ring play critical roles in determining biological activities
These findings provide valuable insights for potential structural modifications to enhance the biological activities of 2-(Furan-2-yl)-5-(piperidin-3-yl)-1,3,4-oxadiazole.
Future Research Directions
Based on the current understanding of 2-(Furan-2-yl)-5-(piperidin-3-yl)-1,3,4-oxadiazole and related compounds, several promising research directions can be identified:
Structural Modifications
Future studies could focus on structural modifications to enhance the biological activities of 2-(Furan-2-yl)-5-(piperidin-3-yl)-1,3,4-oxadiazole. Potential modifications include:
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Introduction of electronegative substituents on the piperidinyl ring
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Exploration of different positions for the attachment of the piperidinyl ring to the oxadiazole scaffold
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Incorporation of additional functional groups to enhance target specificity
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Development of hybrid molecules combining 2-(Furan-2-yl)-5-(piperidin-3-yl)-1,3,4-oxadiazole with other pharmacologically active scaffolds
Mechanism of Action Studies
Detailed investigations into the molecular mechanisms underlying the biological activities of 2-(Furan-2-yl)-5-(piperidin-3-yl)-1,3,4-oxadiazole would provide valuable insights for optimizing its therapeutic potential. These studies could include:
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Molecular docking simulations to identify potential binding sites and interactions
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In vitro enzyme inhibition assays to determine specific targets
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Cell-based studies to elucidate the effects on cellular pathways
Advanced Formulation Strategies
Development of advanced formulation strategies could enhance the bioavailability and targeted delivery of 2-(Furan-2-yl)-5-(piperidin-3-yl)-1,3,4-oxadiazole. Potential approaches include:
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Nanoparticle-based delivery systems
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Prodrug approaches to improve pharmacokinetic properties
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Targeted delivery strategies for specific applications, such as cancer therapy
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